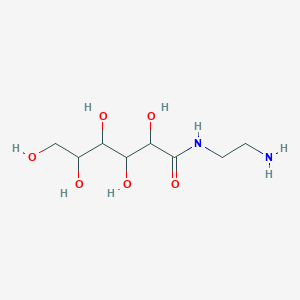
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is an organic compound with the molecular formula C10H9BrF2O3 and a molecular weight of 295.08 g/mol . This compound is characterized by the presence of bromine, ethoxy, and difluoro substituents on a benzoate ester framework. It is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the bromination of 4-ethoxy-2,3-difluorobenzoic acid followed by esterification with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is unique due to the presence of both ethoxy and difluoro substituents, which confer specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates .
Properties
Molecular Formula |
C10H9BrF2O3 |
|---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate |
InChI |
InChI=1S/C10H9BrF2O3/c1-3-16-9-6(11)4-5(10(14)15-2)7(12)8(9)13/h4H,3H2,1-2H3 |
InChI Key |
POBXNPMSBYGNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12335701.png)












